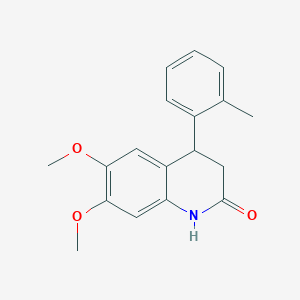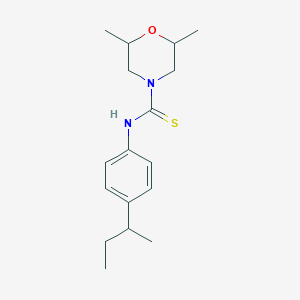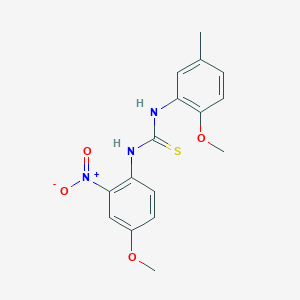
6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone
説明
6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQD, is a synthetic compound that has attracted significant attention in scientific research. DMQD belongs to the class of quinolinone derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
作用機序
The exact mechanism of action of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to act through multiple pathways. In medicinal chemistry, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of certain enzymes and receptors involved in disease progression. In neuroscience, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the activity of neurotransmitters and ion channels in the brain. In material science, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its electronic and optical properties, which are believed to be related to its molecular structure.
Biochemical and Physiological Effects:
6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects in scientific studies. In medicinal chemistry, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. In neuroscience, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective, anti-convulsant, and anti-depressant effects. In material science, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have good solubility, thermal stability, and optical properties.
実験室実験の利点と制限
6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages and limitations for lab experiments. Its synthetic availability, ease of purification, and stability make it a useful compound for scientific research. However, its low solubility in water and limited bioavailability in vivo can limit its potential applications in certain fields of research. Additionally, the complex synthesis process and potential toxicity of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone can pose challenges for its use in laboratory experiments.
将来の方向性
There are several future directions for the study of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone. In medicinal chemistry, further research is needed to explore the potential of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone as a drug candidate for the treatment of various diseases. In neuroscience, further studies are needed to elucidate the mechanism of action of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone and its potential as a neuroprotective agent. In material science, further research is needed to explore the potential applications of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone in the development of organic electronic devices. Additionally, further studies are needed to investigate the potential toxicity and safety of 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone in laboratory experiments and in vivo.
科学的研究の応用
6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In material science, 6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been explored for its potential applications in the development of organic electronic devices.
特性
IUPAC Name |
6,7-dimethoxy-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-6-4-5-7-12(11)13-9-18(20)19-15-10-17(22-3)16(21-2)8-14(13)15/h4-8,10,13H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSFYFLCAWPLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-Dimethoxy-4-o-tolyl-3,4-dihydro-1H-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114512.png)
![1-cyclopropyl-7-(4-{[(2,4-dichlorobenzoyl)amino]carbonothioyl}-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4114518.png)
![N-1-adamantyl-4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4114520.png)

![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4114534.png)

![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114543.png)
![dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate](/img/structure/B4114546.png)
![2-(3,4,5-triethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4114554.png)

![ethyl 4-{[(2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4114569.png)


![N-(4-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114617.png)